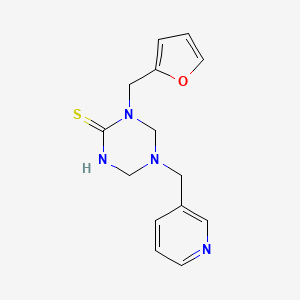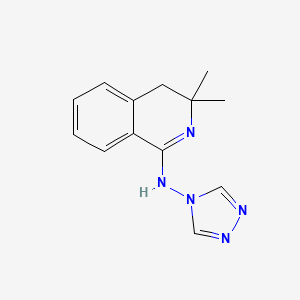
N-(3-chloro-4-methoxyphenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-1-naphthamide, also known as GW 406381, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of naphthamides and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 increases cAMP levels, which in turn leads to the activation of protein kinase A (PKA) and the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 has been found to have potent anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and other immune cells. Additionally, it has been found to reduce the production of reactive oxygen species (ROS) and the activation of nuclear factor-kappa B (NF-κB), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 has several advantages as a research tool. It is a potent and selective inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP in various cellular processes. Additionally, it has been found to be well-tolerated in animal studies, which makes it a promising candidate for further preclinical studies. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine its potential as an anti-cancer agent and its mechanism of action in cancer cells. Finally, there is a need for the development of more soluble analogs of N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 to improve its utility as a research tool.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 involves the reaction between 3-chloro-4-methoxyaniline and 1-naphthoyl chloride in the presence of a base. The final product is obtained after purification using column chromatography. This method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 has been studied for its potential therapeutic applications in various fields of research. It has been found to have potent anti-inflammatory properties and has been studied for its role in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-10-9-13(11-16(17)19)20-18(21)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVAEQATDBOXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355196 |
Source


|
| Record name | N-(3-Chloro-4-methoxyphenyl)naphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5306-30-9 |
Source


|
| Record name | N-(3-Chloro-4-methoxyphenyl)naphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)


![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)


![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)


![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5867165.png)
![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5867179.png)